6-Fluoro-6-methyl-1,4-oxazepane
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Overview
Description
“6-Fluoro-6-methyl-1,4-oxazepane” is a chemical compound with the CAS Number: 1783509-43-2 . It has a molecular weight of 133.17 and its IUPAC name is 6-fluoro-6-methyl-1,4-oxazepane . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “6-Fluoro-6-methyl-1,4-oxazepane” is 1S/C6H12FNO/c1-6(7)4-8-2-3-9-5-6/h8H,2-5H2,1H3 . This indicates that the compound contains six carbon atoms, twelve hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom .
Scientific Research Applications
Organocatalytic Asymmetric Mannich Reaction
6-Fluoro-6-methyl-1,4-oxazepane is involved in an organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, resulting in various cyclic amines with chiral tetrasubstituted C‒F stereocenters. This reaction, catalyzed by bifunctional Cinchona alkaloid-derived thiourea catalyst, demonstrates significant yields, diastereo- and enantioselectivities (Li, Lin, & Du, 2019).
Synthesis of 1,4-oxazepanes
Research demonstrates the synthesis of 1,4-oxazepanes, including variants like 6-Fluoro-6-methyl-1,4-oxazepane, through various chemical processes. For instance, 3-aryl-4-methylmorpholinium-4-methylides undergo fluoride-ion induced desilylation, leading to the formation of 1,4-oxazepanes (Kitano, Shirai, & Sato, 1991).
Hypervalent Fluoroiodine Reagent Application
A study explores the use of a hypervalent fluoroiodane for the regiodivergent synthesis of dihydroxazines and fluorinated oxazepanes, including variants of 6-Fluoro-6-methyl-1,4-oxazepane. This reaction is noteworthy for its moderate to good yields and controlled selectivity based on allylaminoethanol substituents (Yang, Shi, Chen, & Ding, 2021).
Lipase Catalyzed Regioselective Lactamization
In another study, the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, involving a key step of lipase-catalyzed regioselective lactamization, is outlined. This synthesis process is a noteworthy application in the context of 6-Fluoro-6-methyl-1,4-oxazepane research (Aurell, Karlsson, Pontén, & Andersen, 2014).
Safety and Hazards
The safety information for “6-Fluoro-6-methyl-1,4-oxazepane” indicates that it has the following hazard statements: H226, H302, H314, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 . Please refer to the MSDS for more detailed safety information .
properties
IUPAC Name |
6-fluoro-6-methyl-1,4-oxazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO/c1-6(7)4-8-2-3-9-5-6/h8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLRSBCAZNRXORK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCOC1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-6-methyl-1,4-oxazepane |
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